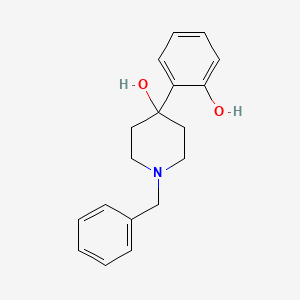
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a chemical compound with the molecular formula C18H21NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features both benzyl and hydroxyphenyl groups.
準備方法
The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol typically involves the reaction of 1-benzylpiperidin-4-one with a suitable phenol derivative under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction proceeds under mild conditions, yielding the desired product in good yields .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
化学反応の分析
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the benzyl group to a methyl group.
Substitution: The benzyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group typically yields a ketone, while reduction of the benzyl group can yield a methyl derivative .
科学的研究の応用
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including its role as a receptor antagonist in various biochemical pathways.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
作用機序
The mechanism of action of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is mediated by the compound’s ability to form strong salt-bridge interactions with the receptor, effectively blocking the virus’s entry pathway .
類似化合物との比較
1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:
1-Benzyl-4-hydroxypiperidine: Similar in structure but lacks the hydroxyphenyl group, which may affect its biological activity and chemical reactivity.
1-Benzyl-4-piperidone:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c20-17-9-5-4-8-16(17)18(21)10-12-19(13-11-18)14-15-6-2-1-3-7-15/h1-9,20-21H,10-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEPYDZORNOKCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2O)O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)









![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)

